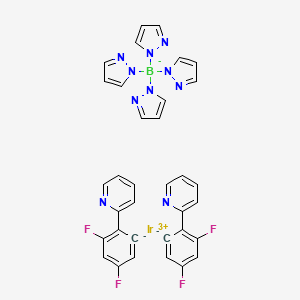

borate iridium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Borate iridium(III) is a coordination compound that features iridium in the +3 oxidation state, coordinated with borate ligands. This compound is part of a broader class of iridium complexes known for their unique photophysical and photochemical properties. These properties make borate iridium(III) compounds particularly valuable in various scientific and industrial applications, including catalysis, organic light-emitting diodes (OLEDs), and medical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of borate iridium(III) compounds typically involves the reaction of iridium precursors with borate ligands under controlled conditions. One common method is the oxidative addition of borate ligands to iridium(III) complexes. This process often requires the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the reaction .

Industrial Production Methods

Industrial production of borate iridium(III) compounds may utilize automated systems for borate fusion. This involves mixing a powder sample with a fusion flux inside a platinum-5% gold crucible, heating to about 1000 – 1150 °C with agitation until complete reaction and dissolution to form a homogeneous molten glass . This method ensures high purity and consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Borate iridium(III) compounds undergo various chemical reactions, including:

Reduction: Reduction reactions can also occur, where the iridium center is reduced, often leading to changes in the coordination environment.

Substitution: Ligand substitution reactions are common, where one ligand in the coordination sphere is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include perfluorobenzyl iodide, carbon monoxide, and phosphines such as PMe3. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition of perfluorobenzyl iodide to borate iridium(III) complexes can yield products such as TpIr(CF2C6F5)(CO)I .

Applications De Recherche Scientifique

Borate iridium(III) compounds have a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of borate iridium(III) compounds often involves the generation of reactive oxygen species (ROS) through photodynamic processes. Upon exposure to light, these compounds can undergo intersystem crossing to produce triplet excited states, which then interact with molecular oxygen to generate singlet oxygen and other ROS . These ROS can induce oxidative stress in cells, leading to cell death, which is particularly useful in cancer therapy .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclometalated Iridium(III) Complexes: These compounds share similar photophysical properties and are used in similar applications, such as OLEDs and anticancer research.

Cobalt(III) Carbene Complexes: These complexes have electronic excited-state structures similar to cyclometalated iridium(III) compounds and are explored for their photophysical and photochemical properties.

Uniqueness

Borate iridium(III) compounds are unique due to their specific coordination environment and the presence of borate ligands, which can enhance their stability and reactivity. Additionally, the ability to generate ROS under light exposure makes them particularly valuable in photodynamic therapy .

Propriétés

Formule moléculaire |

C34H24BF4IrN10 |

|---|---|

Poids moléculaire |

851.6 g/mol |

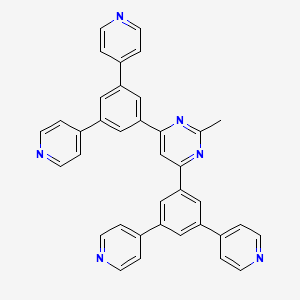

Nom IUPAC |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+);tetra(pyrazol-1-yl)boranuide |

InChI |

InChI=1S/C12H12BN8.2C11H6F2N.Ir/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h1-12H;2*1-4,6-7H;/q3*-1;+3 |

Clé InChI |

JNXGRNJTEKQFND-UHFFFAOYSA-N |

SMILES canonique |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6aR)-Hexahydro-2-oxo-1,3-bis(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic acid](/img/structure/B12295438.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pen tanoyl]amino]hexanoyl]amino]hexanoyl]amino]-N-[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-[[(1R)-1-carbamoyl-2-(4-hydroxyphenyl)ethyl]carbamoylmethyl carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]pentyl]carbamoyl]-4-(diami nomethylideneamino)butyl]hexanamide](/img/structure/B12295445.png)

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)